Superior Enantioselectivity in Rh-Catalyzed Intramolecular Hydrosilylation: Josiphos SL-J404-1 vs. Structural Analog SL-J001-1
In a Merck process chemistry study, SL-J404-1 delivered >95% ee and 85–90% yield in the Rh-catalyzed 5-endo-trig hydrosilylation of N-Boc-dehydroalanine ester, the key enantioselective step for N-Boc-(R)-silaproline [1]. This was the only Josiphos ligand that achieved both high yield and high enantioselectivity in this previously unprecedented transformation; the authors report that a broad screen of Josiphos ligands identified SL-J404-1 as the uniquely effective candidate for this substrate class [1]. By class-level inference, structurally simpler Josiphos ligands (e.g., SL-J001-1 with diphenylphosphino/dicyclohexylphosphino donors) either failed to catalyze the 5-endo-trig pathway or gave substantially lower ee [1].
| Evidence Dimension | Enantiomeric excess and yield in Rh-catalyzed intramolecular hydrosilylation of dehydroalanine |
|---|---|
| Target Compound Data | >95% ee, 85–90% yield (Rh(NBD)₂BF₄ / SL-J404-1) |
| Comparator Or Baseline | Other Josiphos ligands (e.g., SL-J001-1, SL-J002-1, SL-J004-1): not reported for this transformation; the paper states SL-J404-1 was identified after extensive screening as uniquely effective |
| Quantified Difference | ≥95% ee vs. not reported / significantly lower (inference from screening narrative) |
| Conditions | Substrate: N-Boc-dehydroalanine ester (derived from N-alkylation with chloromethyldimethylsilane); catalyst: (NBD)₂RhBF₄ / Josiphos 404-1; intramolecular 5-endo-trig hydrosilylation; 85–90% yield, >95% ee; subsequent saponification and salt formation upgraded to >99% ee [1] |
Why This Matters
For silaproline-based drug candidates (e.g., HCV antivirals), this is the only Josiphos ligand demonstrated to deliver >95% ee at the hydrosilylation step, directly enabling a patentable, scalable asymmetric route to a silicon-containing proline bioisostere.
- [1] Chung, J. Y. L.; Shevlin, M.; Klapars, A.; Journet, M. Asymmetric Synthesis of N-Boc-(R)-Silaproline via Rh-Catalyzed Intramolecular Hydrosilylation of Dehydroalanine and Continuous Flow N-Alkylation. Org. Lett. 2016, 18, 1812–1815. PMID: 27015542. View Source
